molecular formula C11H13ClN4O4 B14778382 (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

(2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

Cat. No.: B14778382
M. Wt: 300.70 g/mol
InChI Key: MOMRKSMRPOKFCN-JRXMVUSHSA-N
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Description

The compound (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is characterized by the presence of a purine base (6-chloro-9H-purin-9-yl) attached to a sugar moiety (oxolane-3,4-diol) with a hydroxymethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide. These reactions involve cyclization and chlorination steps to introduce the chloro group at the 6-position.

    Glycosylation: The purine base is then glycosylated with a protected sugar derivative. This step involves the formation of a glycosidic bond between the purine base and the sugar moiety.

    Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in the sugar moiety can undergo oxidation to form a carboxyl group.

    Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.

    Substitution: The chloro group in the purine base can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of carboxylated derivatives.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel antiviral and anticancer agents.

Biology

In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It is also used as a probe to investigate enzyme-substrate interactions.

Medicine

This nucleoside analog has potential therapeutic applications in the treatment of viral infections and certain types of cancer. It acts by inhibiting the replication of viral DNA or RNA and interfering with the proliferation of cancer cells.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs. It is also used in the production of diagnostic reagents and molecular biology tools.

Mechanism of Action

The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation disrupts the normal structure and function of DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the methyl group at the 3-position.

    (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-ethyloxolane-3,4-diol: Contains an ethyl group instead of a methyl group at the 3-position.

Uniqueness

The presence of the methyl group at the 3-position in (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol enhances its stability and alters its interaction with enzymes and nucleic acids. This unique structural feature contributes to its distinct biological activity and therapeutic potential.

Properties

Molecular Formula

C11H13ClN4O4

Molecular Weight

300.70 g/mol

IUPAC Name

(3R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol

InChI

InChI=1S/C11H13ClN4O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5?,7?,10?,11-/m1/s1

InChI Key

MOMRKSMRPOKFCN-JRXMVUSHSA-N

Isomeric SMILES

C[C@]1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O

Origin of Product

United States

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